1-(4-Amino-4-methylcyclohexyl)-3-(2-methylbutan-2-yl)urea;hydrochloride
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Overview
Description
1-(4-Amino-4-methylcyclohexyl)-3-(2-methylbutan-2-yl)urea;hydrochloride is a synthetic organic compound. It is characterized by the presence of a cyclohexyl ring substituted with an amino group and a methyl group, as well as a urea moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-4-methylcyclohexyl)-3-(2-methylbutan-2-yl)urea;hydrochloride typically involves the following steps:
Formation of the cyclohexyl intermediate: Starting with cyclohexanone, the compound undergoes amination to introduce the amino group at the 4-position.
Introduction of the urea moiety: The intermediate is then reacted with an isocyanate derivative to form the urea linkage.
Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale amination: Using catalytic hydrogenation or reductive amination techniques.
Efficient urea formation: Employing high-yield isocyanate reactions.
Purification and crystallization: Ensuring the compound is obtained in its pure hydrochloride form through recrystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-4-methylcyclohexyl)-3-(2-methylbutan-2-yl)urea;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The urea moiety can be reduced to form amine derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
Oxidation products: Nitro derivatives.
Reduction products: Amine derivatives.
Substitution products: Various substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which 1-(4-Amino-4-methylcyclohexyl)-3-(2-methylbutan-2-yl)urea;hydrochloride exerts its effects involves:
Molecular targets: Binding to specific receptors or enzymes.
Pathways involved: Modulating biochemical pathways related to its target, such as inhibiting enzyme activity or altering receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Amino-4-methylcyclohexyl)-3-(2-methylpropyl)urea
- 1-(4-Amino-4-methylcyclohexyl)-3-(2-ethylbutan-2-yl)urea
Uniqueness
1-(4-Amino-4-methylcyclohexyl)-3-(2-methylbutan-2-yl)urea;hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activity or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-(4-amino-4-methylcyclohexyl)-3-(2-methylbutan-2-yl)urea;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O.ClH/c1-5-12(2,3)16-11(17)15-10-6-8-13(4,14)9-7-10;/h10H,5-9,14H2,1-4H3,(H2,15,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMHLIJLQLZLMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)NC1CCC(CC1)(C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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